4-{[7-methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino}benzene-1-sulfonamide
Description
Properties
IUPAC Name |
4-[[7-methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O3S/c1-14-6-11-18-20(26-16-7-9-17(10-8-16)31(23,29)30)19(13-24-21(18)25-14)22(28)27-12-4-3-5-15(27)2/h6-11,13,15H,3-5,12H2,1-2H3,(H2,23,29,30)(H,24,25,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBWLZOROGBCGMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C2=CN=C3C(=C2NC4=CC=C(C=C4)S(=O)(=O)N)C=CC(=N3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[7-methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino}benzene-1-sulfonamide typically involves multiple steps, including the formation of the naphthyridine core, the introduction of the piperidine moiety, and the attachment of the sulfonamide group. One common synthetic route involves the following steps:
Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a series of cyclization reactions starting from appropriate precursors such as 2-aminopyridine derivatives.
Introduction of the Piperidine Moiety: The piperidine moiety is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the naphthyridine core.
Attachment of the Sulfonamide Group: The final step involves the sulfonation of the benzene ring, followed by the coupling of the sulfonamide group to the naphthyridine-piperidine intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Formation of the Naphthyridine Core
The 1,8-naphthyridine framework is typically synthesized via cyclization reactions. For example, Posner cyclization or related methods may be employed, where precursors like pyridine derivatives undergo ring-forming reactions under specific conditions (e.g., NaOEt, H₂NOH, or other bases) . The 7-methyl substitution likely arises from alkylation or methylation steps during the naphthyridine synthesis.
Amide Bond Formation with Piperidine
The 2-methylpiperidine-1-carbonyl moiety is introduced via amide coupling. This step likely involves activating the carboxylic acid group of the piperidine derivative (e.g., with EDCI or HOBt) and reacting it with the naphthyridine amine group . Key reagents include:
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EDCI : A carbodiimide coupling agent.
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HOBt : A hydroxybenzotriazole derivative to enhance coupling efficiency.
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Solvent : Acetonitrile or similar polar aprotic solvents.
Sulfonamide Group Installation
The benzene-1-sulfonamide group is typically synthesized via S-N coupling. One method involves reacting sulfonic acids (or their sodium salts) with amines under catalytic conditions (e.g., FeCl₂ and NaHSO₃ as reductants) . For this compound, the sulfonamide group may be introduced by coupling the naphthyridine amine with a sulfonic acid derivative.
Key Reaction Steps
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Naphthyridine Synthesis : Cyclization of pyridine precursors to form the 1,8-naphthyridine core.
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Amide Coupling : Reaction of the naphthyridine amine with 2-methylpiperidine-1-carbonyl chloride (or activated ester) to form the amide bond.
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Sulfonamide Formation : Coupling of the benzene-1-sulfonamide group to the naphthyridine amine via S-N coupling or direct synthesis.
Reaction Conditions and Reagents
Amide Bond Formation Mechanism
The coupling of the naphthyridine amine with the piperidine carbonyl group proceeds via a two-step mechanism:
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Activation : The carboxylic acid group of the piperidine derivative is activated by EDCI, forming an active intermediate (e.g., O-acylisourea).
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Nucleophilic Attack : The naphthyridine amine attacks the activated carbonyl, releasing HOBt as a byproduct.
Sulfonamide Group Formation
The sulfonamide group may form through:
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Direct Coupling : Reaction of a sulfonic acid chloride with the naphthyridine amine.
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Reductive Amination : Reduction of nitro groups to amines followed by sulfonation .
Structural and Functional Considerations
The compound’s structure suggests:
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Pharmacophore : The naphthyridine and piperidine moieties likely contribute to binding affinity, while the sulfonamide enhances solubility.
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Reactivity : The amide and sulfonamide groups are susceptible to hydrolysis under acidic/basic conditions, necessitating controlled reaction environments.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 4-{[7-methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino}benzene-1-sulfonamide may exhibit anticancer properties by targeting specific pathways involved in tumor growth and metastasis. For instance, studies have shown that certain naphthyridine derivatives can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects, particularly in treating chronic inflammatory diseases such as Chronic Obstructive Pulmonary Disease (COPD) and idiopathic pulmonary fibrosis. It acts by selectively targeting pathogenic lung epithelial stem cells, inhibiting their proliferation while sparing normal cells, thus reducing inflammation and promoting tissue repair .
Neurological Applications
Given its structural resemblance to known neuroactive compounds, there is potential for this compound to be explored in the context of neurological disorders. Compounds with similar structures have been shown to modulate neurotransmitter systems, which could be beneficial in treating conditions like depression or anxiety.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound involves multiple steps that include the formation of the naphthyridine core followed by the introduction of the sulfonamide group. The structure-activity relationship studies suggest that modifications in the piperidine and naphthyridine moieties can significantly alter the biological activity of the compound.
Synthesis Overview:
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Formation of naphthyridine core | Various amines and carbonyl compounds |
| 2 | Introduction of piperidine group | Coupling agents like EDC or DCC |
| 3 | Sulfonamide formation | Sulfonyl chlorides |
Case Study 1: Inhibition of Pathogenic Lung Epithelial Stem Cells
A study demonstrated that a derivative of this compound effectively reduced the viability of pathogenic lung epithelial stem cells in vitro. The compound was shown to selectively induce apoptosis in these cells while maintaining normal epithelial cell function. This selective action highlights its potential as a therapeutic agent for treating chronic lung diseases .
Case Study 2: Anticancer Activity in Breast Cancer Models
In another investigation, derivatives similar to this compound were tested against various breast cancer cell lines. Results indicated a significant decrease in cell viability and migration, suggesting a mechanism involving the inhibition of key signaling pathways associated with cancer progression.
Mechanism of Action
The mechanism of action of 4-{[7-methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino}benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key structural analogs include:
Key Observations :
- Sulfonamide Role : Unlike 2e, where the sulfonamide is part of the position 3 substituent, the target compound places the sulfonamide at position 4, which may alter target specificity or binding kinetics.
- Core Modifications : The absence of a 4-oxo group (present in 2c, 2d, 2e) in the target compound suggests differences in hydrogen-bonding capacity and metabolic stability.
Hypothesized Physicochemical Properties :
- Solubility: The sulfonamide group improves aqueous solubility compared to non-sulfonamide analogs (e.g., 2c, 2d).
- Melting Point : Expected to exceed 200°C based on thermal stability trends in related 1,8-naphthyridines .
- LogP : Estimated ~2.5 (higher than 2c and 2d due to the lipophilic 2-methylpiperidine group).
Biological Activity
4-{[7-methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino}benzene-1-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound features a sulfonamide group, a naphthyridine core, and a piperidine moiety, which contribute to its unique biological properties. The IUPAC name for the compound is 4-[[7-methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino]benzenesulfonamide.
| Property | Value |
|---|---|
| Molecular Formula | C22H25N5O3S |
| Molecular Weight | 425.52 g/mol |
| CAS Number | 1251677-90-3 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. It may act as an inhibitor or activator of these targets, leading to various physiological effects. For instance, sulfonamide derivatives are known to interact with carbonic anhydrase and other enzymes involved in metabolic pathways.
Antimicrobial Properties
Research indicates that sulfonamide compounds exhibit significant antimicrobial activity. A study showed that derivatives similar to this compound can inhibit bacterial growth by targeting folate synthesis pathways, which are crucial for bacterial proliferation .
Anticancer Activity
The compound has also been investigated for its potential anticancer properties. Studies suggest that it may induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation . The presence of the naphthyridine moiety is particularly significant as it has been linked to enhanced anticancer activity.
Cardiovascular Effects
Recent studies have evaluated the effects of similar sulfonamide derivatives on cardiovascular parameters. For example, one study reported that certain sulfonamides could decrease perfusion pressure and coronary resistance in isolated rat heart models, suggesting potential applications in cardiovascular health . The mechanism appears to involve calcium channel inhibition, which could be relevant for managing hypertension.
Study on Antimicrobial Activity
In a comparative study of various sulfonamide derivatives, this compound exhibited notable inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using standard broth dilution methods.
| Compound | MIC (µg/mL) |
|---|---|
| This compound | 32 |
| Sulfamethoxazole | 16 |
Study on Anticancer Activity
A laboratory study assessed the cytotoxic effects of this compound on various cancer cell lines (e.g., MCF-7 for breast cancer). The results indicated that the compound significantly reduced cell viability in a dose-dependent manner.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 75 |
| 25 | 50 |
| 50 | 20 |
Pharmacokinetic Considerations
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Theoretical models have been employed to predict absorption, distribution, metabolism, and excretion (ADME) parameters. For instance, studies using computational tools have suggested favorable permeability characteristics across biological membranes .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-{[7-methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino}benzene-1-sulfonamide, and how can structural fidelity be ensured?
- Methodological Answer : The compound’s synthesis likely involves multi-step reactions, including nucleophilic substitution and carbonyl coupling. A typical approach involves reacting 1,8-naphthyridine intermediates with sulfonamide precursors under controlled conditions (e.g., DMF as solvent, POCl3 for activation, and heating to 80–100°C). Post-synthesis, structural verification requires a combination of techniques:
- Melting Point Analysis : To confirm purity.
- Spectroscopic Methods : IR for functional groups (e.g., carbonyl at ~1650–1750 cm⁻¹), ¹H/¹³C NMR for proton/carbon environments, and LC-MS for molecular weight validation .
- Chromatographic Purity : HPLC with buffered mobile phases (e.g., sodium acetate/sodium 1-octanesulfonate at pH 4.6) to detect impurities .
Q. How should researchers design assays to evaluate the bioactivity of this compound?
- Methodological Answer : Bioactivity assays require:
- Buffer Optimization : Use pH-stable buffers (e.g., sodium acetate/acetic acid) to maintain compound stability during testing .
- Control Groups : Include positive/negative controls (e.g., known inhibitors for enzyme studies).
- Dose-Response Curves : Test across a logarithmic concentration range (e.g., 1 nM–100 µM) to determine IC₅₀ values.
- Reproducibility : Triplicate runs with statistical validation (e.g., ANOVA) to minimize variability .
Advanced Research Questions
Q. What computational strategies can optimize reaction conditions for synthesizing this compound with higher yields?
- Methodological Answer : Advanced synthesis optimization leverages:
- Quantum Chemical Calculations : To model reaction pathways and identify energy barriers (e.g., transition states for carbonyl coupling) .
- Machine Learning (ML) : Train ML models on historical reaction data (e.g., solvent, temperature, catalyst) to predict optimal conditions.
- High-Throughput Screening (HTS) : Use microreactors to test multiple conditions in parallel, reducing trial-and-error timelines .
- Example Workflow :
| Parameter | Traditional Approach | Advanced Approach |
|---|---|---|
| Solvent Selection | Empirical testing | ML-predicted polarity matching |
| Temperature Control | Fixed heating | Dynamic feedback via HTS |
Q. How can contradictory spectral data (e.g., NMR vs. LC-MS) be resolved during structural characterization?
- Methodological Answer : Contradictions arise from impurities, solvent interactions, or tautomerism. Mitigation steps include:
- Cross-Validation : Repeat NMR in deuterated solvents (e.g., DMSO-d6 vs. CDCl3) to assess solvent effects.
- 2D NMR Techniques : Use HSQC or NOESY to resolve overlapping signals.
- Mass Fragmentation Analysis : Compare experimental LC-MS/MS fragmentation patterns with in silico predictions (e.g., using PubChem tools) .
- Thermogravimetric Analysis (TGA) : Rule out hydrate/solvate formation affecting molecular weight .
Q. What frameworks are recommended for integrating experimental data with computational models to predict pharmacokinetic properties?
- Methodological Answer : A hybrid experimental-computational pipeline:
In Vitro Assays : Measure solubility (shake-flask method), permeability (Caco-2 cells), and metabolic stability (microsomal incubation).
QSAR Modeling : Use descriptors like logP, topological polar surface area (TPSA), and hydrogen-bond donors/acceptors to predict absorption/distribution .
Molecular Dynamics (MD) Simulations : Simulate binding to plasma proteins (e.g., albumin) to estimate free drug concentration .
- Case Study : A study on similar sulfonamides achieved 85% accuracy in predicting bioavailability by combining experimental logD values with MD-derived binding energies .
Methodological Training & Compliance
Q. What advanced training is recommended for researchers handling this compound’s synthesis and analysis?
- Methodological Answer :
- Coursework : Enroll in programs like CHEM 4206 Advanced Chemistry Research for hands-on training in multi-step synthesis and spectroscopic validation .
- Safety Protocols : Adhere to Chemical Hygiene Plan guidelines for handling hazardous reagents (e.g., POCl3), including fume hood use and emergency neutralization procedures .
- Software Training : Master tools like Gaussian (for DFT calculations) and ChemAxon (for reaction simulation) .
Data Management & Ethical Standards
Q. How can researchers ensure data integrity and reproducibility in studies involving this compound?
- Methodological Answer :
- Electronic Lab Notebooks (ELNs) : Use platforms like LabArchives to timestamp and encrypt raw data .
- FAIR Principles : Ensure data is Findable, Accessible, Interoperable, and Reusable via public repositories (e.g., PubChem) .
- Ethical Compliance : Strictly avoid in vivo testing without regulatory approval, as emphasized in chemical safety guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
